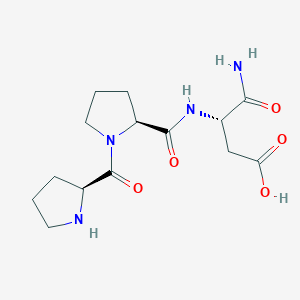
H-Pro-Pro-Asp-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Pro-Asp-NH2 is a tripeptide composed of three amino acids: proline, proline, and aspartic acid. This compound is known for its role as a highly active and selective catalyst in asymmetric aldol reactions, which are crucial in organic synthesis for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Pro-Asp-NH2 involves asymmetric synthesis, starting with the reaction of a β-amino acid and a carbonyl group to form a carbon-carbon bond. This is followed by a sequence of reactions where the product is recycled, and reagents, including bifunctional coupling agents, are added. The final step involves covalent immobilization of this compound on a solid support, such as silica gel, by reacting with a functional group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid-supported catalysts. For example, TentaGel with a loading of 0.1-0.2 mmol/g has proven to be an optimal support. The solid-supported catalyst can be recycled multiple times without a significant drop in catalytic activity or selectivity .
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Pro-Asp-NH2 primarily undergoes asymmetric aldol reactions. It catalyzes the reaction between acetone and several aldehydes, forming aldol products with high enantioselectivity .
Common Reagents and Conditions
The common reagents used in these reactions include acetone and various aldehydes. The reaction conditions typically involve the use of a solid-supported or pegylated form of this compound to enhance its catalytic properties .
Major Products Formed
The major products formed from these reactions are aldol products, which are crucial intermediates in the synthesis of various complex organic molecules .
Aplicaciones Científicas De Investigación
H-Pro-Pro-Asp-NH2 has a wide range of applications in scientific research:
Mecanismo De Acción
H-Pro-Pro-Asp-NH2 exerts its catalytic effects by forming an ester intermediate that reacts with the immobilized substrate to form an ester linkage. This mechanism involves the formation of a highly active and selective catalyst for asymmetric aldol reactions . The molecular targets and pathways involved include the carbonyl groups of aldehydes and ketones, which are crucial for the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
H-Pro-Pro-Asp-NH2 is unique due to its high selectivity and activity in asymmetric aldol reactions. Similar compounds include other peptide-based catalysts used in asymmetric synthesis, such as H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3. These compounds also exhibit high enantioselectivity but may differ in their solubility, ease of handling, and reusability .
Propiedades
Fórmula molecular |
C14H22N4O5 |
|---|---|
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1 |
Clave InChI |
KPDOVORMRIAAGW-GUBZILKMSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


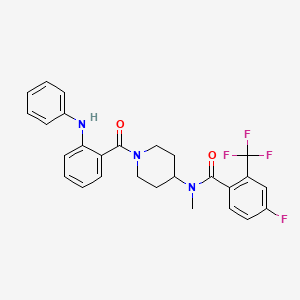
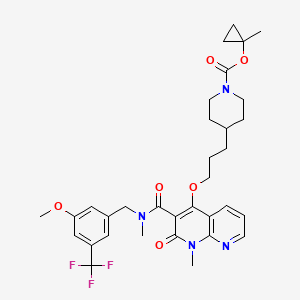
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
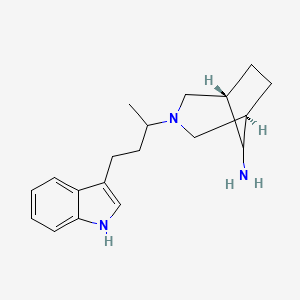
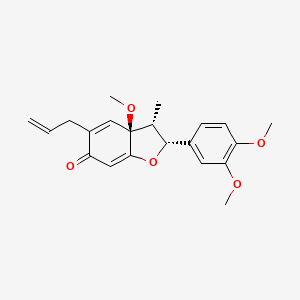

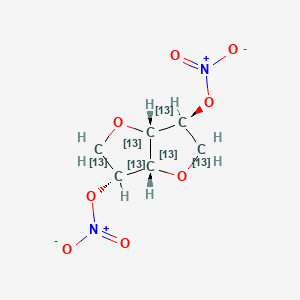
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)

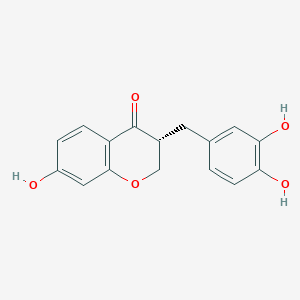
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)

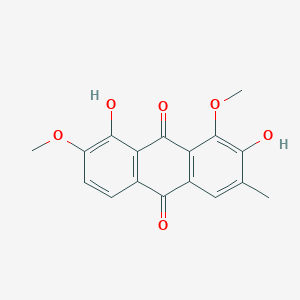
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
